![molecular formula C17H14F6N2O4S B2603097 3-{[3,5-bis(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate CAS No. 338405-87-1](/img/structure/B2603097.png)
3-{[3,5-bis(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of 3,5-Bis(trifluoromethyl)aniline . It belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Synthesis Analysis
3,5-Bis(trifluoromethyl)aniline, a key component of the compound, has been used in the synthesis of various compounds such as N-[2-hydroxy-1-naphthylidene]-3,5-bis(trifluoromethyl)aniline, Schiff’s base, 5,7-bis(trifluoromethyl)aniline, and N-1-phenylethyl-3,5-bis(trifluoromethyl)aniline via titanium-catalyzed hydroamination reaction .Chemical Reactions Analysis
3,5-Bis(trifluoromethyl)aniline has been found to be a highly efficient monodentate transient directing group (MonoTDG) for the palladium-catalyzed direct dehydrogenative cross-coupling of benzaldehydes with arenes .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its molecular structure. For example, 3,5-Bis(trifluoromethyl)aniline, a related compound, is a clear light yellow to yellow-brown liquid with a boiling point of 85°C at 15mmHg and a density of 1.467 g/mL at 25°C .Applications De Recherche Scientifique
Catalytic Applications
Commercially available 3,5-bis(trifluoromethyl)aniline, a related compound, has been utilized as an efficient monodentate transient directing group (MonoTDG) for the palladium-catalyzed direct dehydrogenative cross-coupling of benzaldehydes with arenes. This approach facilitates the synthesis of symmetrical and unsymmetrical 9-fluorenones with excellent regioselectivities and broad functional group compatibility, highlighting its significance in organic synthesis and catalysis (Wang et al., 2019).
Chemical Synthesis and Modification
In the realm of chemical synthesis, the reaction of anilides with phenyliodine(III) bis(trifluoroacetate) (PIFA) in specific conditions has been described to afford acetyldiarylamines or phenols, depending on the nature of the acyl and phenyl groups. This method underscores the reactivity and versatility of compounds containing the trifluoromethyl group in organic transformations (Itoh et al., 2002).
Material Science
In material science, the synthesis of novel polyimides with 2,2‐bis[4(4‐aminophenoxy)phenyl]phthalein‐3′,5′‐bis(trifluoromethyl)anilide (6FADAP) has been reported. These polyimides exhibit exceptional solubility, thermal stability, and dielectric properties, making them suitable for advanced electronic applications. The inclusion of the trifluoromethyl group contributes to their low dielectric constant and high thermal stability, highlighting the compound's potential in high-performance polymer design (Myung et al., 2003).
Biochemical Applications
A novel bacterial strain capable of asymmetrically reducing 3,5-bis(trifluoromethyl) acetophenone to (1R)-[3,5-bis(trifluoromethyl)phenyl] ethanol has been identified, showcasing the biochemical utility of compounds containing the trifluoromethyl group in chiral synthesis. This finding opens up new avenues for the biocatalytic production of chiral alcohols with high enantiomeric excess, demonstrating the intersection of organic chemistry and biotechnology (Wang et al., 2011).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
[3-[[3,5-bis(trifluoromethyl)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F6N2O4S/c1-25(2)30(27,28)29-14-5-3-4-10(6-14)15(26)24-13-8-11(16(18,19)20)7-12(9-13)17(21,22)23/h3-9H,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRSETQHZBALGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=CC=CC(=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F6N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[3,5-bis(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluoro-3-nitrophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2603014.png)
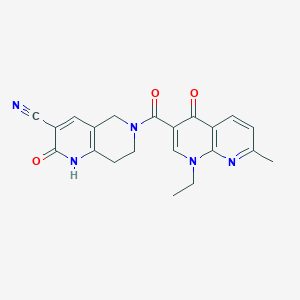
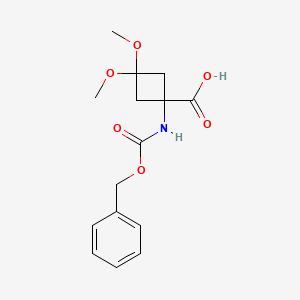
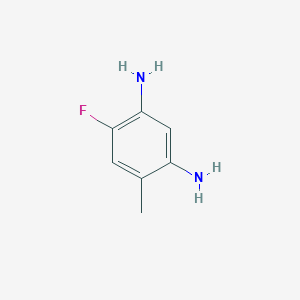
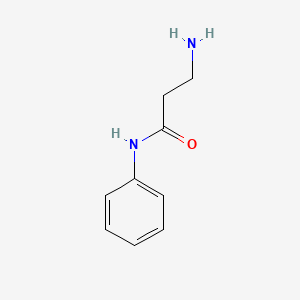
![3-(1H-Indol-3-yl)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]propan-1-one](/img/structure/B2603021.png)

![N-(4-ethoxyphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2603027.png)
![(1R,4R,5R)-1-Thiophen-2-ylbicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2603028.png)

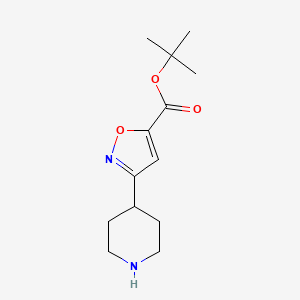
![N-benzyl-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2603032.png)
![2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2603033.png)
![N-(4-acetamidophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2603035.png)